The CoREST Complex: A Pivotal Regulator of Tumor Immune Evasion
The CoREST Complex: A Pivotal Regulator of Tumor Immune Evasion
An In-depth Technical Guide for Researchers and Drug Development Professionals
The CoREST (Corepressor for RE1-Silencing Transcription factor) complex has emerged as a critical epigenetic regulator in cancer biology, with a burgeoning role in orchestrating the tumor's ability to evade the host immune system. This guide provides a comprehensive technical overview of the CoREST complex, its molecular functions, and its intricate involvement in tumor immunology, tailored for researchers, scientists, and professionals in drug development.
Introduction to the CoREST Complex
The CoREST complex is a multi-protein assembly that primarily functions as a transcriptional co-repressor, modifying chromatin to create a repressive state at target gene loci.[1] Its canonical role involves the regulation of neuronal gene expression, but it is now evident that its functions are far more widespread, with significant implications in various cancers.[2][3]
Core Components and Enzymatic Activity:
The core of the CoREST complex consists of three main proteins:
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RCOR1 (CoREST1), RCOR2 (CoREST2), or RCOR3 (CoREST3): These are scaffolding proteins that provide the structural backbone for the complex.[1]
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Lysine-Specific Demethylase 1 (LSD1/KDM1A): An enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4me1/2), a mark typically associated with active transcription.[1]
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Histone Deacetylase 1 (HDAC1) and Histone Deacetylase 2 (HDAC2): These enzymes remove acetyl groups from histone tails, leading to chromatin compaction and transcriptional repression.[1]
This unique composition endows the CoREST complex with dual enzymatic capabilities, allowing it to synergistically repress gene expression by erasing both activating histone methylation and acetylation marks.[1]
The CoREST Complex in Cancer
Dysregulation of the CoREST complex is a common feature in a multitude of cancers, including melanoma, breast cancer, prostate cancer, and non-small cell lung cancer (NSCLC).[4][5] Its oncogenic roles are multifaceted, ranging from promoting cell proliferation and survival to facilitating therapy resistance.[3][4] A key mechanism of its pro-tumorigenic activity is its ability to stabilize the MYC oncoprotein, a critical driver in over 50% of human cancers. The CoREST complex, primarily through HDAC1/2, deacetylates and protects MYC from proteasomal degradation, thereby sustaining its oncogenic functions.[3]
Role of the CoREST Complex in Tumor Immune Evasion
A growing body of evidence implicates the CoREST complex as a central player in the intricate dance between cancer cells and the immune system. Its repressive functions are co-opted by tumors to create an immunosuppressive microenvironment and evade immune destruction.
Regulation of Immune Checkpoints and Antigen Presentation
The CoREST complex can directly repress the expression of genes involved in the antigen presentation machinery, such as MHC class I molecules. By doing so, it reduces the visibility of tumor cells to cytotoxic T lymphocytes (CTLs). Furthermore, inhibition of the CoREST complex has been shown to upregulate the expression of immune-stimulatory cytokines and chemokines, which are crucial for attracting and activating anti-tumor immune cells.[6]
Modulation of Regulatory T Cells (Tregs)
Foxp3+ regulatory T cells (Tregs) are critical for maintaining immune homeostasis, but they are often co-opted by tumors to suppress anti-tumor immunity. The CoREST complex has been found to be physically associated with Foxp3, the master transcriptional regulator of Tregs.[7] Deletion or inhibition of the CoREST complex component Rcor1 in Tregs leads to their dysfunction, characterized by the production of pro-inflammatory cytokines like IL-2 and IFN-γ, and a reduced ability to suppress effector T cell responses. This ultimately enhances anti-tumor immunity.[7]
Sensitization to Immune Checkpoint Blockade
Loss-of-function mutations in the tumor suppressor gene STK11 are a major cause of resistance to immune checkpoint blockade (ICB) in NSCLC.[8][9] In vivo CRISPR screens have identified HDAC1, a core component of the CoREST complex, as a key vulnerability in these tumors.[8][9] Pharmacological inhibition of the CoREST complex with selective inhibitors like TNG260 can reverse this resistance.[6][8] TNG260 treatment in STK11-deficient models leads to the upregulation of immunomodulatory genes, decreased numbers of intratumoral Tregs, and profound tumor regressions when combined with anti-PD-1 therapy.[6]
Generation of Neoantigens through Alternative Splicing
Recent groundbreaking research has unveiled a novel mechanism by which CoREST complex inhibition enhances tumor immunogenicity. The CoREST complex interacts with RNA splicing factors, and its inhibition with the dual LSD1/HDAC inhibitor "corin" leads to widespread changes in pre-mRNA splicing.[10] This altered splicing generates thousands of novel neopeptides, termed "splice-neoantigens," which can be presented on MHC molecules and recognized by T cells, thereby transforming immunologically "cold" tumors into "hot" ones that are responsive to immunotherapy.[10]
Therapeutic Targeting of the CoREST Complex
The pivotal role of the CoREST complex in tumor progression and immune evasion has made it an attractive target for cancer therapy. Several small molecule inhibitors have been developed, with some showing promising preclinical and early clinical activity.
Quantitative Data on CoREST Inhibitors:
| Inhibitor | Target(s) | Cancer Type(s) | IC50 | Key Findings | Reference(s) |
| Corin (JKD-1-51) | LSD1 and HDAC1/2 | Melanoma, Malignant Peripheral Nerve Sheath Tumors | LSD1: 0.17 ± 0.03 µM; HDAC1: 0.10 ± 0.06 µM | Induces apoptosis, inhibits proliferation and invasion, promotes neoantigen expression, and enhances response to ICB. | [10][11][12] |
| TNG260 | CoREST complex (HDAC1-selective) | STK11-mutant NSCLC | 5 nM (for CoREST complex) | Reverses resistance to anti-PD-1 therapy, leads to complete tumor regression in preclinical models, and increases intratumoral CD8+ T cells in patients. | [6][8][13] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of the CoREST complex in tumor immune evasion.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a protein of interest, such as components of the CoREST complex or transcription factors it interacts with.
Protocol:
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Cell Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA. The fixation time is crucial and needs to be optimized (e.g., 8 minutes for histone marks, 10-15 minutes for transcription factors).[14]
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into fragments of 200-500 bp using sonication.[15]
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Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the target protein (e.g., RCOR1, LSD1, or HDAC1). The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.[16]
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.[16]
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Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.[16]
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a next-generation sequencing platform.[17]
-
Data Analysis: The sequencing reads are aligned to a reference genome, and peak calling algorithms are used to identify regions of enrichment, representing the binding sites of the target protein.[17]
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions and can confirm the association of the CoREST complex with other proteins, such as transcription factors or components of the immune machinery.
Protocol:
-
Cell Lysis: Cells are lysed using a gentle lysis buffer that preserves protein-protein interactions (e.g., containing non-ionic detergents like NP-40).[18][19]
-
Pre-clearing (Optional): The cell lysate is incubated with protein A/G beads to remove proteins that non-specifically bind to the beads.[20]
-
Immunoprecipitation: A specific antibody against the "bait" protein (e.g., a CoREST complex component) is added to the lysate and incubated to form antibody-protein complexes.[2]
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Complex Capture: Protein A/G beads are added to capture the antibody-protein complexes.[2]
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.[20]
-
Elution: The bound proteins (the "bait" and its interacting partners, the "prey") are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.[2]
-
Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the expected interacting proteins. Alternatively, the entire complex can be analyzed by mass spectrometry to identify novel interaction partners.[18]
In Vivo CRISPR Screen for Immune Evasion Genes
In vivo CRISPR screens are a powerful tool to identify genes that, when knocked out, sensitize tumor cells to immune-mediated killing.
Protocol:
-
sgRNA Library Design and Lentiviral Production: A pooled library of single-guide RNAs (sgRNAs) targeting a set of genes (e.g., the entire genome or a focused library of epigenetic regulators) is designed and cloned into a lentiviral vector.[21]
-
Tumor Cell Transduction: Cas9-expressing tumor cells are transduced with the sgRNA library at a low multiplicity of infection to ensure that most cells receive only one sgRNA.[22]
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Tumor Implantation: The transduced tumor cells are implanted into syngeneic mice.[21]
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Immune Checkpoint Blockade Treatment: Once the tumors are established, the mice are treated with an immune checkpoint inhibitor (e.g., anti-PD-1).[23]
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Tumor Harvesting and Genomic DNA Extraction: Tumors that regress or are controlled by the immunotherapy are harvested, and genomic DNA is extracted.[22]
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sgRNA Sequencing and Analysis: The sgRNA sequences are amplified from the genomic DNA by PCR and sequenced. The abundance of each sgRNA in the treated tumors is compared to its abundance in the initial cell population or in untreated tumors. sgRNAs that are enriched in the treated tumors correspond to genes whose knockout sensitizes the tumor to immunotherapy.[23]
Visualizing CoREST Complex Pathways and Workflows
Signaling Pathways
Caption: CoREST complex signaling in tumor immune evasion.
Experimental Workflows
Caption: Workflow for Chromatin Immunoprecipitation sequencing (ChIP-seq).
Caption: Workflow for Co-Immunoprecipitation (Co-IP).
Conclusion
The CoREST complex stands as a formidable gatekeeper of the tumor's epigenetic landscape, wielding its repressive power to silence genes that would otherwise alert and activate the immune system. Its multifaceted roles in suppressing antigen presentation, maintaining Treg function, and driving resistance to immunotherapy highlight its significance as a high-value therapeutic target. The development of specific CoREST complex inhibitors holds immense promise for novel cancer treatment strategies, particularly in combination with immune checkpoint blockade, to awaken the immune system and overcome tumor immune evasion. Further research into the intricate mechanisms governed by the CoREST complex will undoubtedly unveil new avenues for therapeutic intervention and improve outcomes for cancer patients.
References
- 1. CoREST in pieces: Dismantling the CoREST complex for cancer therapy and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 3. biorxiv.org [biorxiv.org]
- 4. The CoREST repressor complex mediates phenotype switching and therapy resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grantome.com [grantome.com]
- 6. tangotx.com [tangotx.com]
- 7. Inhibiting the coregulator CoREST impairs Foxp3+ Treg function and promotes antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tangotx.com [tangotx.com]
- 9. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CoREST Complex Inhibition Alters RNA Splicing to Promote Neoantigen Expression and Enhance Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The CoREST complex is a therapeutic vulnerability in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Transcription Factors and Chromatin Factors in Arabidopsis thaliana Roots: From Material Collection to Data Analysis | Springer Nature Experiments [experiments.springernature.com]
- 18. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. In vivo CRISPR screens reveal the landscape of immune evasion pathways across cancer — Olink® [olink.com]
